11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

Catalog No.
S587358
CAS No.
56354-06-4
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

CAS Number

56354-06-4

Product Name

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1

InChI Key

YOVRGSHRZRJTLZ-HZPDHXFCSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Synonyms

(6aR-trans)-isomer of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol, 11-nor-9-carboxy-delta-9-tetrahydrocannabinol, 11-nor-9-carboxy-THC, 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, delta(1)-tetrahydrocannabinol-7-oic acid, delta(9)-tetrahydrocannabinol-11-oic-acid, delta-9-11-carboxytetrahydrocannabinol, hexadeutero-11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, tetrahydrocannabinol-7-oic acid, THC-11-oic acid

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O

Biomarker of Cannabis Use

THC-COOH is widely used as a biomarker to detect and measure cannabis use in various contexts. Due to its prolonged presence in the body compared to THC, THC-COOH is detectable in blood, urine, and oral fluid for extended periods. This allows researchers to:

  • Assess cannabis use patterns: By measuring THC-COOH levels, researchers can investigate the prevalence and frequency of cannabis use in different populations. This information helps understand public health trends and inform policy decisions.
  • Monitor drug treatment programs: THC-COOH levels can be tracked to monitor abstinence or assess treatment effectiveness in individuals undergoing cannabis addiction treatment programs.
  • Conduct forensic investigations: THC-COOH detection can aid in legal investigations involving suspected cannabis use or impairment.

Exploring Potential Therapeutic Effects

While non-psychoactive, recent research suggests THC-COOH may hold potential therapeutic benefits independent of its parent compound, THC. Studies have shown:

  • Analgesic and anti-inflammatory properties: THC-COOH might contribute to the pain-relieving and anti-inflammatory effects observed with cannabis use, although further research is needed to understand the mechanisms involved.
  • Modulating THC effects: THC-COOH might play a role in moderating the psychoactive effects of THC, potentially explaining the difference in subjective experiences between occasional and regular cannabis users. This area requires further investigation.

Developing Detection Methods and Addressing Challenges

Research efforts are ongoing to:

  • Refine detection methods: Scientists are continuously improving methods for accurately detecting and measuring THC-COOH levels in various biological samples to enhance the reliability and sensitivity of these tests.
  • Differentiate between recent and past use: Distinguishing between recent and past cannabis use based solely on THC-COOH levels can be challenging due to its long detection window. Researchers are exploring alternative markers or interpreting THC-COOH levels in conjunction with other factors to address this challenge.

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, commonly referred to as THC-COOH, is the primary non-psychoactive metabolite of delta-9-tetrahydrocannabinol, the main psychoactive component of cannabis. Its molecular formula is C21H28O4, with a molecular weight of approximately 344.44 g/mol. The compound is characterized by two defined stereocenters and is recognized for its significant presence in bodily fluids, making it a reliable biomarker for cannabis consumption in various analytical contexts, including forensic and clinical settings .

THC-COOH is formed through the metabolic conversion of delta-9-tetrahydrocannabinol. Initially, THC undergoes hydroxylation via cytochrome P450 enzymes to produce 11-hydroxy-delta-9-tetrahydrocannabinol. This intermediate is subsequently oxidized to form THC-COOH, which is then conjugated with glucuronic acid to enhance its solubility and facilitate excretion . The metabolic pathway can be summarized as follows:

  • Delta-9-Tetrahydrocannabinol → 11-Hydroxy-delta-9-tetrahydrocannabinol
  • 11-Hydroxy-delta-9-tetrahydrocannabinol → 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

THC-COOH has been shown to exhibit various biological activities. It acts as a substrate for the drug efflux transporter P-glycoprotein, which plays a role in multidrug resistance in cancer cells. Furthermore, THC-COOH demonstrates analgesic and anti-inflammatory properties by inhibiting cyclooxygenase and lipoxygenase activities . Notably, it does not possess anxiolytic or anxiogenic effects but can mitigate the anxiety-inducing effects of delta-9-tetrahydrocannabinol .

Central Nervous System Activity

THC-COOH has several applications:

  • Forensic Analysis: It serves as a biomarker for cannabis use due to its stability and prolonged presence in bodily fluids.
  • Clinical Testing: Used in drug testing protocols to detect cannabis exposure during pregnancy and other contexts .
  • Research: Investigated for its potential therapeutic effects and interactions with various biological systems.

Studies have indicated that THC-COOH interacts with various biological pathways:

  • P-glycoprotein: THC-COOH stimulates ATPase activity related to P-glycoprotein, suggesting a role in drug metabolism and resistance mechanisms .
  • Cyclooxygenase and Lipoxygenase Inhibition: This interaction contributes to its anti-inflammatory properties .

These interactions highlight THC-COOH's potential influence on pharmacokinetics and therapeutic efficacy.

Several compounds are structurally or functionally similar to THC-COOH. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Delta-9-TetrahydrocannabinolC21H30O2Psychoactive component of cannabis
11-Hydroxy-delta-9-tetrahydrocannabinolC21H30O3Active metabolite with psychoactive effects
CannabidiolC21H30O2Non-psychoactive cannabinoid with potential therapeutic uses
Delta-8-TetrahydrocannabinolC21H30O2Similar psychoactive effects but less potent than delta-9

THC-COOH is unique due to its non-psychoactive nature and its role as a metabolite that serves as a reliable marker for cannabis consumption, distinguishing it from other cannabinoids that exhibit psychoactivity or different pharmacological profiles .

XLogP3

6.3

UNII

4TPC9E4A32

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

56354-06-4

Dates

Modify: 2023-08-15

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